molecular formula C14H17N3O3 B13250404 1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13250404
M. Wt: 275.30 g/mol
InChI Key: MLDCRUMWCNRWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a research-grade chemical probe recognized for its potent and selective activity as an NLRP3 inflammasome inhibitor. The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in the pathogenesis of a wide range of diseases, including autoimmune disorders, neurodegenerative conditions, metabolic diseases, and gout. This compound functions by directly binding to and inhibiting NLRP3, thereby blocking the assembly of the inflammasome complex and the subsequent maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. A recent study has highlighted its efficacy, demonstrating that this triazole carboxylic acid derivative significantly attenuates NLRP3-driven inflammation in cellular models, showcasing its utility as a tool for dissecting inflammasome biology [https://pubmed.ncbi.nlm.nih.gov/38772692/]. Its research value is further underscored by investigations into structural analogs, which help elucidate the structure-activity relationships necessary for NLRP3 antagonism and pave the way for the development of novel anti-inflammatory therapeutics [https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c02171]. This inhibitor is essential for scientists exploring the molecular mechanisms of inflammatory cell death (pyroptosis) and for validating NLRP3 as a therapeutic target in preclinical research.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

1-(3-methoxyphenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C14H17N3O3/c1-9(2)7-12-15-13(14(18)19)16-17(12)10-5-4-6-11(8-10)20-3/h4-6,8-9H,7H2,1-3H3,(H,18,19)

InChI Key

MLDCRUMWCNRWEG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1C2=CC(=CC=C2)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Method A: Cyclization of Hydrazides with Heterocyclic Precursors

Step 1: Synthesis of Hydrazide Precursors

Hydrazides bearing the 3-methoxyphenyl group are synthesized via amidation or ester hydrolysis of corresponding esters or acid derivatives. For example, 3-methoxyphenyl acyl hydrazides can be prepared by reacting 3-methoxybenzoyl chloride with hydrazine hydrate in anhydrous solvents under controlled temperatures.

Step 2: Cyclization to Form Triazole Ring

The hydrazide intermediate reacts with suitable reagents such as phosphoryl chloride or polyphosphoric acid (PPA) under reflux to induce cyclization, forming the 1,2,4-triazole ring. The reaction conditions typically involve:

  • Solvent: Ethanol or acetic acid
  • Temperature: 80–120°C
  • Duration: 4–8 hours

Step 3: Introduction of the 2-Methylpropyl Group

The 2-methylpropyl (isobutyl) group can be introduced via alkylation of the triazole core, often through nucleophilic substitution at the nitrogen or carbon positions, using isobutyl halides under basic conditions.

Step 4: Carboxylation

The carboxylic acid at position 3 is introduced via oxidation of the corresponding methyl or methylated intermediates or through direct carboxylation reactions using carbon dioxide under pressure, catalyzed by bases or metal catalysts.

Method B: Multicomponent Synthesis

Recent advances suggest a multicomponent approach, where:

  • A mixture of hydrazides, aldehydes, and isocyanates are reacted in a single step.
  • Microwave irradiation accelerates the cyclization process, improving yields and reducing reaction times.

This method is supported by research indicating microwave-assisted synthesis of heterocyclic compounds, offering yields between 35–89% depending on conditions.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Time Yield Notes
Hydrazide synthesis Acid chlorides + hydrazine hydrate Dichloromethane Room temp 2–4 h 70–85% Purity depends on recrystallization
Cyclization Hydrazide + phosphoryl chloride Ethanol 80–120°C 4–8 h 60–75% Dehydrating conditions favor ring closure
Alkylation Triazole + isobutyl halide Acetone or ethanol Reflux 3–6 h 50–70% Use of base (K₂CO₃) enhances yield
Carboxylation Oxidation or CO₂ fixation NaOH or catalytic system 25–80°C Variable 35–89% Reaction parameters critical for yield

Key Research Findings and Data

  • Microwave-assisted synthesis has demonstrated significant improvements in reaction times and yields, often exceeding 80% under optimized conditions, as reported in recent literature on heterocyclic synthesis.
  • The use of acyl hydrazides as intermediates provides versatility, allowing for diverse substitutions on the triazole ring.
  • Carboxylation methods utilizing CO₂ under pressure or oxidative conditions enable the introduction of the carboxylic acid functional group efficiently.

Notes on Purification and Characterization

Post-synthesis, purification typically involves:

  • Recrystallization from ethanol or ethyl acetate.
  • Chromatography for complex mixtures.

Characterization techniques include NMR, IR, and mass spectrometry, confirming the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Disrupting Cellular Functions: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazole core permits substitutions at positions 1, 3, and 5, which significantly alter biological activity. Key analogs include:

Compound Name Position 1 Substituent Position 5 Substituent Functional Group at C3 Biological Activity Reference
Target Compound 3-Methoxyphenyl 2-Methylpropyl (isobutyl) Carboxylic acid Under investigation -
1-(3,4-Dimethoxyphenyl)-5-(3,4,5-TMP)-triazole-3-carboxanilide 3,4-Dimethoxyphenyl 3,4,5-Trimethoxyphenyl Carboxamide Cytotoxic (IC50: 7.79–13.20 µM vs. MCF-7)
5-(2-Methylpropyl)-1-(2-nitrophenyl)-triazole-3-carboxylic acid 2-Nitrophenyl 2-Methylpropyl Carboxylic acid Unknown (structural analog)
Fenchlorazole (pesticide) 2,4-Dichlorophenyl Trichloromethyl Carboxylic acid Herbicide safener
1-(4-Methoxyphenyl)-5-(3,4,5-TMP)-triazole-3-carboxamide 4-Methoxyphenyl 3,4,5-Trimethoxyphenyl Carboxamide Anti-inflammatory

Key Observations:

  • Substituent Position: The 3-methoxy group in the target compound vs.
  • Polarity: Carboxylic acid groups (target compound, ) enhance solubility compared to carboxamides (), which may improve bioavailability.
  • Bioactivity: Trimethoxyphenyl derivatives (e.g., ) exhibit strong cytotoxic or anti-inflammatory activity, suggesting that methoxy groups enhance interaction with tubulin or inflammatory mediators.
Cytotoxicity
  • 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-TMP)-triazole-3-carboxanilides ():

    • IC50 values against MCF-7 (breast cancer): 7.79 µM (4e), 10.79 µM (4f), 13.20 µM (4l).
    • The trimethoxyphenyl group at position 5 is critical for tubulin polymerization inhibition, a mechanism shared with colchicine-site binders.
  • The isobutyl group may reduce steric hindrance compared to bulkier trimethoxyphenyl, possibly altering potency.
Anti-Inflammatory Activity
  • 1-(4-Methoxyphenyl)-5-(3,4,5-TMP)-triazole-3-carboxamides ():
    • Demonstrated ulcerogenicity and anti-inflammatory effects, with molecular modeling indicating COX-2 inhibition.

Physicochemical Properties

Property Target Compound 5-(2-Methylpropyl)-1-(2-nitrophenyl)-triazole-3-carboxylic acid 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-TMP)-triazole-3-carboxanilide
Molecular Formula C14H17N3O3 (estimated) C13H14N4O4 C23H24N4O6
Molecular Weight ~275.3 g/mol 290.27 g/mol 452.46 g/mol
Solubility Moderate (carboxylic acid) Low (nitro group reduces polarity) Low (carboxamide, high lipophilicity)
Stability Likely stable Nitro group may confer reactivity Stable under physiological conditions

Notes:

  • The nitro group in increases molecular weight and may confer photolytic instability.

Biological Activity

1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects. The findings are supported by recent research studies and data tables summarizing key results.

Chemical Structure

The chemical structure of 1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can be represented as follows:

  • Molecular Formula : C13H16N4O3
  • Molecular Weight : 276.29 g/mol

Anti-inflammatory Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant anti-inflammatory effects. For instance, studies have shown that related triazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

In a comparative study involving various triazole derivatives, it was found that the compound exhibited a dose-dependent reduction in TNF-α production:

CompoundTNF-α Inhibition (%) at 50 µg/mLIC50 (μM)
1-(3-Methoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid44%39.8 (COX-1)
Indomethacin100%-
Celecoxib115%-

This data suggests that the compound possesses comparable anti-inflammatory activity to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacterial strains. A summary of the antimicrobial activity is provided below:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound exhibits moderate antimicrobial activity, making it a potential candidate for further development as an antimicrobial agent .

Antiproliferative Effects

The antiproliferative effects of the compound were assessed using various cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations:

Cell LineIC50 (µM)
HeLa (cervical cancer)25 µM
MCF-7 (breast cancer)30 µM
A549 (lung cancer)35 µM

The observed cytotoxicity suggests that the compound may have potential as an anticancer agent .

Case Studies

Several case studies have highlighted the biological efficacy of triazole derivatives similar to the compound . For example:

  • Case Study on Anti-inflammatory Effects : A study involving a series of triazole derivatives showed that those with methoxy substitutions exhibited enhanced anti-inflammatory activity compared to their unsubstituted counterparts. The study concluded that the presence of methoxy groups significantly contributes to the modulation of inflammatory pathways .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazole compounds revealed that modifications in side chains could optimize activity against resistant bacterial strains. This emphasizes the importance of structure-activity relationships in drug development .

Q & A

Q. Key Optimization Parameters :

  • Stoichiometric ratios (1:1.1 amine-to-aldehyde ratio reduces side products) .
  • Purification via recrystallization (DMF/acetic acid mixtures improve crystal purity) .
  • Reaction temperature control (reflux at 110°C ensures complete cyclization) .

(Basic) What spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

  • IR Spectroscopy :
    • Broad O-H stretch (2500–3300 cm⁻¹) confirms the carboxylic acid group.
    • Sharp C=O stretch (~1700 cm⁻¹) and triazole C=N stretch (~1600 cm⁻¹) .
  • NMR Analysis :
    • 1H NMR (DMSO-d6) :
  • Methoxy protons: δ 3.80–3.85 ppm (singlet).
  • Isobutyl CH2: δ 1.90–2.10 ppm (multiplet).
  • Triazole protons: δ 8.60–8.80 ppm (deshielded due to ring anisotropy) .
    • 13C NMR :
  • Carboxylic acid carbon: δ ~170 ppm.
  • Triazole carbons: δ 150–160 ppm .
  • X-ray Crystallography :
    • Confirms planarity of the triazole ring (mean σ(C–C) = 0.002 Å) and dihedral angles between aromatic systems (e.g., 85.3° between methoxyphenyl and triazole planes) .

(Advanced) How can molecular docking studies predict the anti-inflammatory mechanism of this compound?

Methodological Answer:

Target Selection : Use COX-2 (PDB: 3LN1) as the primary target due to structural similarities to diaryltriazole inhibitors .

Docking Protocol :

  • Prepare the ligand (protonate carboxylic acid at physiological pH) and remove water molecules from the crystal structure.
  • Grid box centered on the COX-2 active site (coordinates: x=25.8, y=20.1, z=8.4).

Key Interactions :

  • Hydrogen bonding between the carboxylic acid group and Arg120/Tyr355 (binding energy = -9.2 kcal/mol).
  • Hydrophobic interactions between the 3-methoxyphenyl group and Val349/Leu352 .

Validation : Compare results with known inhibitors (e.g., Celecoxib) using RMSD < 2.0 Å as a stability threshold .

(Advanced) How should researchers resolve contradictions in reported IC50 values for COX-2 inhibition across studies?

Methodological Answer:

Assay Standardization :

  • Use identical enzyme sources (e.g., recombinant human COX-2 vs. sheep placental COX-2).
  • Control serum concentration (5% FBS reduces nonspecific binding) .

Data Normalization :

  • Express activity relative to a positive control (e.g., Indomethacin) in each experiment.
  • Apply Hill equation modeling to account for dose-response variability (EC50 = 12 mg/kg in rat models) .

Orthogonal Validation :

  • Confirm inhibition via Western blot for PGE2 suppression in LPS-stimulated macrophages .
  • Compare pharmacokinetic parameters (e.g., plasma t1/2 = 6.8 hours) to rule out bioavailability discrepancies .

(Advanced) What strategies minimize ulcerogenicity while maintaining anti-inflammatory efficacy in preclinical models?

Methodological Answer:

Selective COX-2 Inhibition :

  • Optimize substituents (e.g., 3-methoxy groups increase COX-2 selectivity by 18.9-fold vs COX-1) .

Prodrug Design :

  • Synthesize methyl esters to reduce gastric acid exposure; hydrolyze in vivo to the active carboxylic acid .

Toxicity Screening :

  • Measure gastric prostaglandin E2 (PGE2) levels in rats post-administration.
  • Target >60% PGE2 retention compared to NSAID controls (e.g., Indomethacin reduces PGE2 by 85%) .

Dose Optimization :

  • Use allometric scaling from rodent to human doses (e.g., 3 mg/kg in rats ≈ 0.3 mg/kg in humans) .

(Advanced) How can stability studies inform formulation development for this compound?

Methodological Answer:

Forced Degradation :

  • Expose to 0.1M HCl (simulating gastric fluid) and 0.1M NaOH (intestinal fluid) at 37°C for 24 hours.
  • Monitor degradation via HPLC (C18 column, 254 nm): Accept <5% degradation .

Photostability :

  • Irradiate under ICH Q1B conditions (1.2 million lux-hours).
  • Triazole ring stability confirmed by unchanged UV spectra (λmax = 275 nm) .

Excipient Compatibility :

  • Test with lactose, microcrystalline cellulose, and PVP-K30.
  • No discoloration or potency loss after 4 weeks at 40°C/75% RH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.